O,S-Diethyl hexylphosphonothioate
Description
O,S-Diethyl methylphosphonothioate (CAS 2511-10-6) is an organophosphorus compound with the molecular formula C₅H₁₃O₂PS and a molecular weight of 168.19 g/mol . It is characterized by a methyl group attached to a phosphorus atom, with ethoxy (O-ethyl) and ethylthio (S-ethyl) substituents. This compound is a colorless to pale yellow liquid with a boiling point of 78°C at 0.4 mmHg and a density of 1.081 g/cm³ .
Synthesis: The compound is synthesized via reactions involving iodomethane and ethanethiol, followed by phosphorylation steps. Purification typically involves column chromatography .
Properties
CAS No. |
114220-17-6 |
|---|---|
Molecular Formula |
C10H23O2PS |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
1-[ethoxy(ethylsulfanyl)phosphoryl]hexane |
InChI |
InChI=1S/C10H23O2PS/c1-4-7-8-9-10-13(11,12-5-2)14-6-3/h4-10H2,1-3H3 |
InChI Key |
BLGWYIRFHXRACC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(OCC)SCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,S-Diethyl hexylphosphonothioate typically involves the reaction of hexylphosphonic dichloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Hexylphosphonic dichloride+Diethyl phosphiteBaseO,S-Diethyl hexylphosphonothioate+By-products
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
O,S-Diethyl hexylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate oxides.
Reduction: Reduction reactions can convert it into phosphonothioate hydrides.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Phosphonothioate oxides.
Reduction: Phosphonothioate hydrides.
Substitution: Various substituted phosphonothioates depending on the substituent used.
Scientific Research Applications
O,S-Diethyl hexylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in developing new pharmaceuticals, especially as antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of O,S-Diethyl hexylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of O,S-diethyl methylphosphonothioate and structurally related organothiophosphates:
Key Observations :
- Boiling point: O,S-Diethyl methylphosphonothioate’s low boiling point under vacuum suggests higher volatility compared to bulkier analogs, influencing its handling and environmental dispersal .
- logP : The logP value of 2.599 indicates moderate lipophilicity, balancing membrane permeability and solubility for cholinesterase interaction .
Cholinesterase Inhibition
O,S-Diethyl methylphosphonothioate directly inhibits acetylcholinesterase by phosphorylating the enzyme’s active site, akin to nerve agents like sarin . In contrast, hexylthiofos (a fungicide) targets fungal enzymes but lacks significant neurotoxicity due to its cyclohexyl group, which limits blood-brain barrier penetration .
Decontamination Studies
- VX simulants: Both O,S-diethyl methylphosphonothioate and DEPPT (O,S-diethyl phenylphosphonothioate) are used to study zeolite-mediated decontamination. DEPPT reacts with AgY zeolite to form non-toxic ethyl phenylphosphonate, while O,S-diethyl methylphosphonothioate hydrolyzes to ethyl methylphosphonate under similar conditions .
- Reactivity differences: The phenyl group in DEPPT stabilizes the transition state during hydrolysis, whereas the methyl group in O,S-diethyl methylphosphonothioate allows faster degradation .
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